

Spectroscopic Analysis of Penicillamine Disulfide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Penicillamine disulfide*

CAS No.: *312-10-7*

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Introduction: The Critical Role of Penicillamine Disulfide Analysis

Penicillamine, a chiral chelating agent, is a cornerstone in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy is intrinsically linked to its chemical form, particularly the thiol group which is prone to oxidation. The primary oxidative product, **penicillamine disulfide**, is a critical quality attribute (CQA) that must be rigorously monitored during drug substance and product manufacturing.[1] The formation of this disulfide impacts the bioavailability and therapeutic action of the active pharmaceutical ingredient (API).[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic techniques available for the analysis of **penicillamine disulfide** is paramount for ensuring product quality, stability, and, ultimately, patient safety.

This guide provides a detailed exploration of the core spectroscopic methodologies for the characterization and quantification of **penicillamine disulfide**. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in your analytical endeavors. Each protocol is designed as a self-validating system, grounded in authoritative references from pharmacopeias and peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Structure and Dynamics

NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of **penicillamine disulfide**. It provides detailed information about the chemical environment of each atom, enabling definitive confirmation of the disulfide bond formation and characterization of the overall molecular structure. Furthermore, NMR is instrumental in studying the kinetics and equilibria of thiol/disulfide exchange reactions involving penicillamine. [3]

The Rationale Behind NMR in Penicillamine Disulfide Analysis

The formation of a disulfide bond from two penicillamine molecules results in distinct changes in the chemical shifts of neighboring protons and carbons. Specifically, the disappearance of the thiol proton (-SH) signal and the downfield shift of the alpha-proton (-CH) and beta-carbon (-C(CH₃)₂) signals are key indicators of disulfide formation. High-resolution ¹H NMR allows for the detection and quantification of penicillamine, **penicillamine disulfide**, and mixed disulfides like penicillamine-cysteine disulfide, often with minimal sample pretreatment.[3] For quantitative purposes, Quantitative NMR (qNMR) offers a primary method for determining the purity of **penicillamine disulfide** reference standards and for assaying its content in drug substances without the need for a specific reference standard of the analyte itself.[4][5][6]

Experimental Protocol: ¹H NMR Analysis

Objective: To identify and quantify **penicillamine disulfide** in a sample.

Materials:

- **Penicillamine disulfide** sample
- Deuterium oxide (D₂O) or other suitable deuterated solvent[7][8]
- Internal standard for qNMR (e.g., maleic acid, TSP)
- NMR tubes

- Volumetric flasks and pipettes

Instrumentation:

- NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-25 mg of the **penicillamine disulfide** sample for a ^1H NMR spectrum. [7]
 - For qNMR, accurately weigh both the sample and the internal standard.
 - Dissolve the sample in a precise volume of deuterated solvent (e.g., 0.6 mL of D_2O) in a clean vial before transferring to the NMR tube.[9] This ensures homogeneity.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
 - Filter the solution if any particulate matter is present to avoid compromising the spectral quality.[7]
- Data Acquisition:
 - Place the NMR tube in the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., sufficient number of scans for good signal-to-noise ratio, appropriate relaxation delay for quantitative analysis).
- Data Processing and Interpretation:
 - Process the acquired FID (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction.

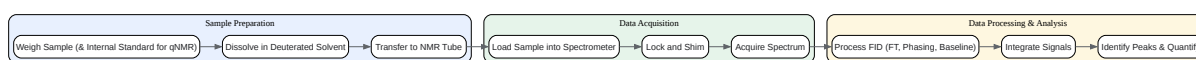
- Integrate the signals corresponding to specific protons of **penicillamine disulfide** and the internal standard (for qNMR).
- Identify the characteristic signals of **penicillamine disulfide**. The methyl protons typically appear as two singlets, and the alpha-proton as a singlet. Compare the obtained spectrum with a reference spectrum.

Expected Spectroscopic Data

Assignment	¹ H Chemical Shift (ppm) in D ₂ O (approximate)	¹³ C Chemical Shift (ppm) (approximate)
α-CH	3.5 - 4.0	60 - 65
C(CH ₃) ₂	1.4 - 1.6 (two singlets)	25 - 30
C=O	-	175 - 180
β-C	-	50 - 55

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Workflow for NMR Analysis



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Caption: Workflow for NMR analysis of **penicillamine disulfide**.

Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of **penicillamine disulfide**.^[10] It provides the exact molecular weight of the molecule and its fragmentation pattern, which serves as a molecular fingerprint for confirmation. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and quantifying impurities.

The Rationale Behind MS in Penicillamine Disulfide Analysis

The primary advantage of MS is its ability to confirm the molecular weight of **penicillamine disulfide** ($C_{10}H_{20}N_2O_4S_2$), which is 296.0864 g/mol (monoisotopic mass).^[11] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation of the disulfide bond is a key diagnostic feature. Techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are employed to induce fragmentation, with ETD being particularly useful for preserving labile disulfide linkages in larger molecules.^[12]

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and quantify **penicillamine disulfide** using LC-MS/MS.

Materials:

- **Penicillamine disulfide** sample
- HPLC-grade solvents (e.g., acetonitrile, water)
- Formic acid or other suitable mobile phase modifier
- LC vials

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

Procedure:

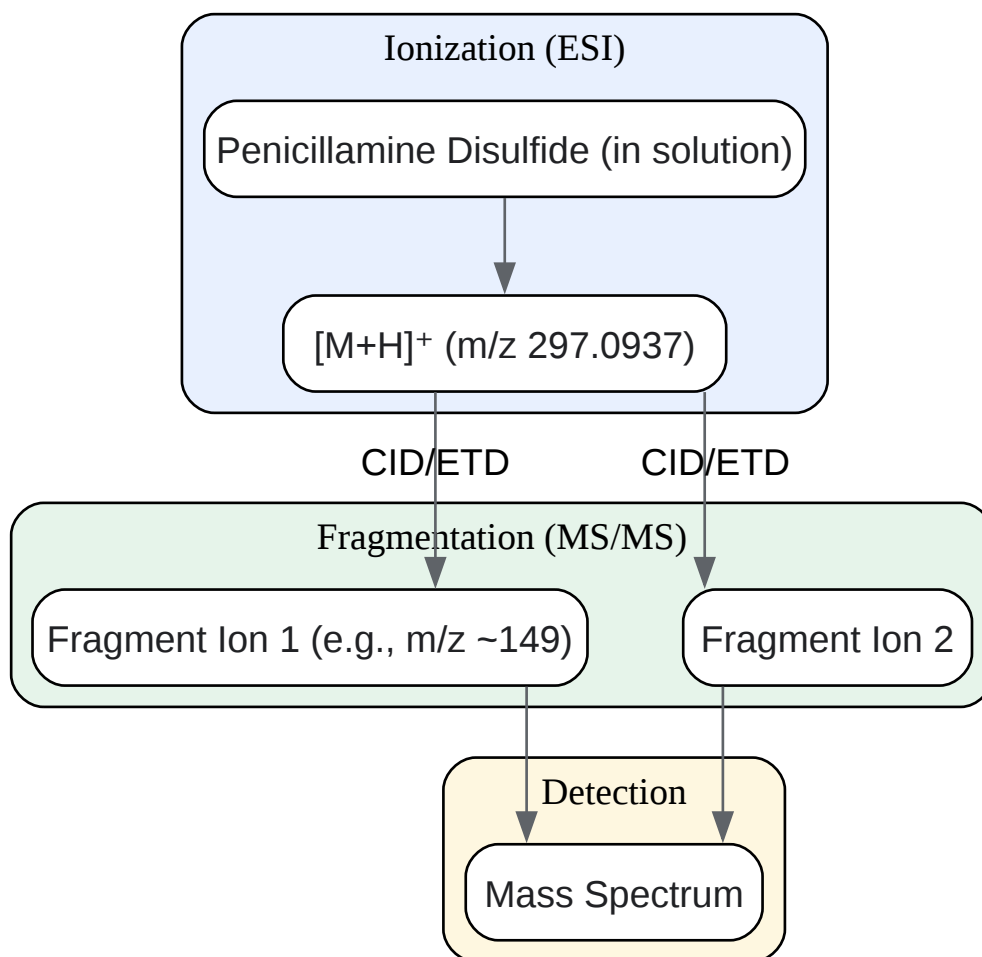
- Sample Preparation:
 - Prepare a stock solution of **penicillamine disulfide** in a suitable solvent (e.g., water with a small amount of formic acid).
 - Prepare a series of calibration standards by diluting the stock solution.
 - For analysis in complex matrices (e.g., plasma), a protein precipitation step followed by supernatant injection is often necessary.[\[13\]](#)
- LC Separation:
 - Use a reversed-phase C18 column for separation.[\[13\]](#)
 - The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization.
 - Inject the sample and standards onto the LC system.
- MS Detection:
 - The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
 - Acquire data in positive ion mode.
 - Perform a full scan (MS1) to detect the protonated molecular ion $[M+H]^+$ of **penicillamine disulfide** (m/z 297.0937).
 - Perform MS/MS (or data-dependent acquisition) on the parent ion to obtain the fragmentation spectrum.

Expected Spectroscopic Data

Ion	m/z (calculated)	Description
[M+H] ⁺	297.0937	Protonated molecular ion
Fragment 1	~149	Cleavage of the S-S bond, resulting in the protonated penicillamine monomer.
Fragment 2	Varies	Further fragmentation of the monomer, e.g., loss of H ₂ O, CO ₂ .

Note: The exact fragmentation pattern can depend on the collision energy and the instrument used.

Logical Relationship in MS/MS Analysis



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Caption: Logical flow of MS/MS analysis for **penicillamine disulfide**.

Vibrational Spectroscopy: Fingerprinting with IR and Raman

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint of **penicillamine disulfide**.^{[14][15]} They are particularly useful for identifying functional groups and confirming the presence of the disulfide bond.

The Rationale Behind Vibrational Spectroscopy

- IR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The S-H stretch of the parent penicillamine (around 2550 cm^{-1}) is absent in the disulfide, providing a clear indication of its formation.^[16]
- Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. The S-S bond, being a non-polar bond, gives a weak signal in IR but a characteristic strong signal in Raman spectroscopy, typically in the range of 500-550 cm^{-1} .^[17] The C-S stretch also provides a useful band around 600-700 cm^{-1} .

Experimental Protocol: FTIR and Raman Analysis

Objective: To obtain the vibrational spectra of **penicillamine disulfide** for identification.

Materials:

- **Penicillamine disulfide** sample (solid)
- KBr (for FTIR pellet) or suitable solvent for Raman

Instrumentation:

- FTIR spectrometer with a suitable sampling accessory (e.g., ATR or transmission)
- Raman spectrometer with a laser source

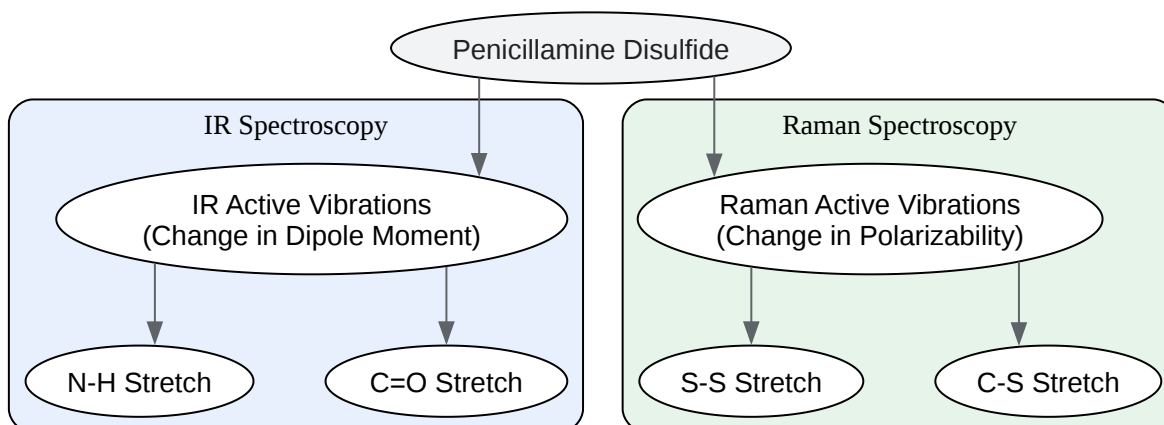
Procedure:

- FTIR (KBr Pellet Method):
 - Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder.
 - Grind the mixture to a fine powder.
 - Press the powder into a transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
- Raman Spectroscopy:
 - Place a small amount of the solid sample directly under the laser beam of the Raman spectrometer.
 - Alternatively, dissolve the sample in a suitable solvent that does not have strong Raman scattering in the region of interest.
 - Acquire the Raman spectrum.

Expected Spectroscopic Data

Technique	Vibrational Mode	Approximate Wavenumber (cm ⁻¹)
FTIR	N-H stretch	3200 - 3400
FTIR	C=O stretch	1600 - 1750
FTIR	C-N stretch	1350 - 1380
Raman	S-S stretch	500 - 550
Raman	C-S stretch	600 - 700

Complementary Nature of IR and Raman Spectroscopy



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Caption: Complementary information from IR and Raman spectroscopy.

UV-Visible Spectroscopy: A Tool for Quantification

UV-Visible spectroscopy is a straightforward and robust technique for the quantitative analysis of **penicillamine disulfide**, particularly in the context of quality control and dissolution testing as outlined in pharmacopeias.[18]

The Rationale Behind UV-Vis Spectroscopy

While **penicillamine disulfide** does not have a strong chromophore in the visible region, it exhibits UV absorbance due to its functional groups. The absorbance is directly proportional to the concentration of the analyte in solution, following the Beer-Lambert law. This relationship allows for accurate quantification when compared against a reference standard. The United States Pharmacopeia (USP) often employs HPLC with UV detection for the assay of penicillamine and its disulfide impurity.[19][20]

Experimental Protocol: HPLC-UV Analysis (Based on USP Method)

Objective: To quantify **penicillamine disulfide** as an impurity in penicillamine drug substance.

Materials:

- Penicillamine sample
- USP **Penicillamine Disulfide** Reference Standard[19]
- Diluent: 1.0 g/L of edetate disodium in water[19]
- Mobile phase: 6.9 g/L of monobasic sodium phosphate and 0.20 g/L of sodium 1-hexanesulfonate in water, adjusted to pH 3.0 ± 0.1 with phosphoric acid.[19]
- Volumetric flasks, pipettes, and HPLC vials

Instrumentation:

- HPLC system with a UV detector
- Analytical balance

Procedure:

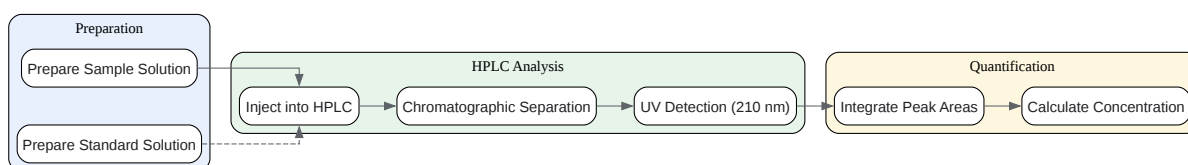
- Standard Preparation:
 - Accurately weigh a quantity of USP **Penicillamine Disulfide** RS and dissolve in the Diluent to obtain a solution with a known concentration of about 0.025 mg/mL.[19]
- Sample Preparation:
 - Accurately weigh about 125 mg of the Penicillamine sample, transfer to a 100-mL volumetric flask, dissolve in and dilute to volume with the Diluent.[19]
- Chromatographic Conditions:
 - Column: L1 packing (e.g., C18), 3.9-mm × 30-cm.[21]
 - Detector: UV at 210 nm.
 - Flow rate: As specified in the monograph.

- Injection volume: As specified in the monograph.
- Analysis:
 - Inject equal volumes of the Standard preparation and the Sample preparation into the chromatograph.
 - Record the chromatograms and measure the peak responses for **penicillamine disulfide**.
 - Calculate the percentage of **penicillamine disulfide** in the sample based on the peak responses of the sample and the standard. The USP specifies a limit of not more than 1.0% of **penicillamine disulfide**.[\[19\]](#)

Expected Chromatogram

A typical chromatogram will show a peak for penicillamine and a smaller peak for **penicillamine disulfide** at a different retention time. The USP monograph specifies relative retention times of about 0.7 for penicillamine and 1.0 for **penicillamine disulfide**.[\[19\]](#)[\[20\]](#)

Workflow for HPLC-UV Quantification



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Caption: Workflow for the quantification of **penicillamine disulfide** by HPLC-UV.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The spectroscopic analysis of **penicillamine disulfide** is a critical component of quality control in the pharmaceutical industry. No single technique provides all the necessary information; rather, a complementary approach is required for comprehensive characterization and quantification. NMR offers definitive structural elucidation, MS provides high sensitivity and molecular weight confirmation, vibrational spectroscopy delivers a unique molecular fingerprint, and UV-Vis spectroscopy, particularly when coupled with HPLC, serves as a robust quantitative tool.

By understanding the principles behind each technique and adhering to validated protocols, such as those outlined in the pharmacopeias, researchers and drug development professionals can ensure the quality, safety, and efficacy of penicillamine-containing drug products. This guide provides a foundational framework for these analytical endeavors, emphasizing the importance of scientific integrity and a deep understanding of the underlying chemistry.

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